2-Fluoro-5-methylisonicotinonitrile

Description

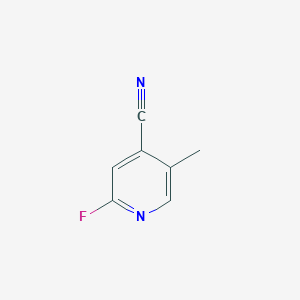

2-Fluoro-5-methylisonicotinonitrile (CAS: 1807299-66-6) is a fluorinated pyridine derivative with the molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol. Structurally, it features a pyridine ring substituted with a fluorine atom at position 2, a methyl group at position 5, and a nitrile group at position 4 (isonicotinonitrile framework). This compound is classified as hazardous under GHS guidelines, with hazard codes H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled). It requires storage in a cool, dry environment at room temperature, sealed to prevent degradation .

The nitrile group at position 4 enhances its utility as a precursor in pharmaceutical and agrochemical synthesis, where fluorinated pyridines are valued for their metabolic stability and electronic effects.

Properties

IUPAC Name |

2-fluoro-5-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQRGMPXASKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-5-methylisonicotinonitrile typically involves the use of fluorinating agents and nitrile precursors. One common method is the nucleophilic substitution reaction, where a suitable fluorine source, such as potassium fluoride, reacts with a precursor like 5-methylisonicotinonitrile under specific conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ catalysts to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

2-Fluoro-5-methylisonicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines .

Scientific Research Applications

2-Fluoro-5-methylisonicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: This compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity, which can lead to the development of new drugs or bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Fluoro-5-methylisonicotinonitrile and Analogues

Structural and Functional Differences

2-Fluoro-5-methylisonicotinaldehyde (CAS: 1227512-02-8)

- Key Difference : Replaces the nitrile group with an aldehyde (-CHO) at position 4.

- Impact : Aldehydes are more electrophilic than nitriles, making this compound reactive in condensations (e.g., forming Schiff bases). The molecular weight (139.13 g/mol) is slightly higher due to the oxygen atom .

Methyl 2-amino-5-fluoroisonicotinate (CAS: 1380331-29-2) Key Difference: Contains an ester (-COOCH₃) at position 4 and an amino (-NH₂) group at position 2. Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The ester group is prone to hydrolysis, offering a handle for further functionalization. Its higher molecular weight (170.14 g/mol) reflects the added oxygen and nitrogen atoms .

2-Amino-6-chloro-5-fluoronicotinonitrile (CAS: 1820711-14-5) Key Difference: Substitutes the methyl group with chlorine at position 6 and adds an amino group at position 2. The nitrile is at position 3 (nicotinonitrile framework). The amino group at position 2 enables participation in nucleophilic reactions. The molecular weight (190.56 g/mol) is significantly higher due to chlorine .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The nitrile group in this compound strongly withdraws electrons, activating the pyridine ring for nucleophilic substitution at positions ortho and para to the nitrile. In contrast, the aldehyde in 2-Fluoro-5-methylisonicotinaldehyde provides a less electron-deficient ring, favoring electrophilic aromatic substitution .

- Methyl 2-amino-5-fluoroisonicotinate’s amino and ester groups improve aqueous solubility, making it more suitable for biological assays .

Biological Activity

2-Fluoro-5-methylisonicotinonitrile is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The unique combination of fluorine and nitrile groups enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including the fluorination of isonicotinonitrile derivatives. Its structure features a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, which significantly influences its reactivity and interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific biomolecules, potentially influencing enzyme activity or receptor binding. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can lead to improved bioavailability in biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating various fluorinated pyridine derivatives found that compounds similar to this compound exhibited significant antimicrobial properties against a range of pathogens. The study highlighted the role of the nitrile group in enhancing these effects through increased binding affinity to bacterial enzymes.

- Cytotoxicity Assessment : Research conducted on related compounds showed that this compound had moderate cytotoxic effects on cancer cell lines. In vitro assays indicated an IC50 value comparable to established chemotherapeutics, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Another important area of investigation is the neuroprotective properties of this compound. In studies involving neuronal cell cultures exposed to oxidative stress, this compound demonstrated protective effects by modulating apoptotic pathways and reducing reactive oxygen species (ROS) levels.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against pathogens | |

| Cytotoxicity | Moderate IC50 values in cancer cell lines | |

| Neuroprotection | Reduced ROS levels in neuronal cultures |

Table 2: Comparison with Related Compounds

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 25 | Cytotoxicity |

| 3-Fluoropyridine | 30 | Antimicrobial |

| 4-Fluoropyridine | 40 | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.